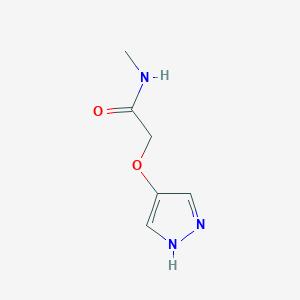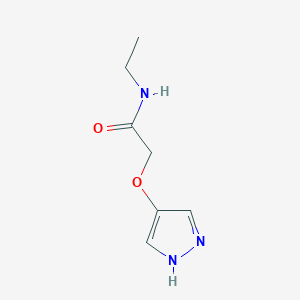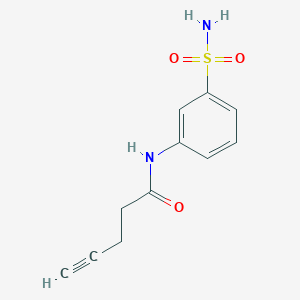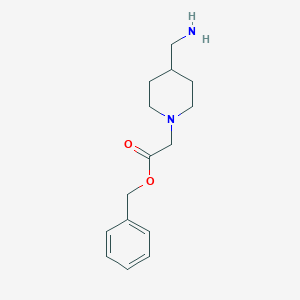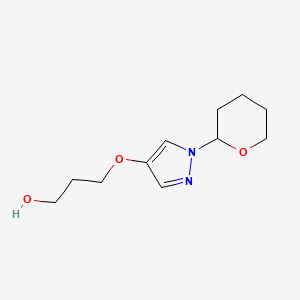
3-((1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)oxy)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)oxy)propan-1-ol is an organic compound with a complex structure that includes a tetrahydropyran ring and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)oxy)propan-1-ol typically involves the reaction of a pyrazole derivative with a tetrahydropyran-protected alcohol. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to deprotonate the alcohol, followed by the addition of the pyrazole derivative. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification of the product might involve techniques such as distillation, crystallization, or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
3-((1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)oxy)propan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The pyrazole ring can be reduced under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like thionyl chloride (SOCl2) or tosyl chloride (TsCl) for converting the hydroxyl group into a better leaving group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups such as halides or esters .
Scientific Research Applications
3-((1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)oxy)propan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-((1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)oxy)propan-1-ol involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The tetrahydropyran ring may enhance the compound’s stability and bioavailability, allowing it to effectively reach its target sites within biological systems .
Comparison with Similar Compounds
Similar Compounds
3-((Tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol: Similar structure but lacks the pyrazole ring.
1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole: Contains the pyrazole ring but lacks the propanol moiety.
Uniqueness
3-((1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)oxy)propan-1-ol is unique due to the combination of the tetrahydropyran and pyrazole rings, which confer specific chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
3-[1-(oxan-2-yl)pyrazol-4-yl]oxypropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3/c14-5-3-7-15-10-8-12-13(9-10)11-4-1-2-6-16-11/h8-9,11,14H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKOFLCCMZAIEHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C=C(C=N2)OCCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-((6-Bromobenzo[d][1,3]dioxol-5-yl)methyl)piperidine](/img/structure/B8149074.png)
![4-((6-Bromobenzo[d][1,3]dioxol-5-yl)methyl)morpholine](/img/structure/B8149077.png)
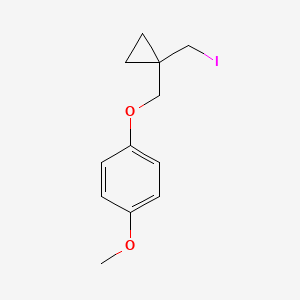
![[1-(4-Methoxy-phenoxymethyl)-cyclopropyl]-methanol](/img/structure/B8149091.png)
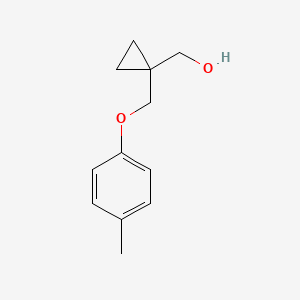

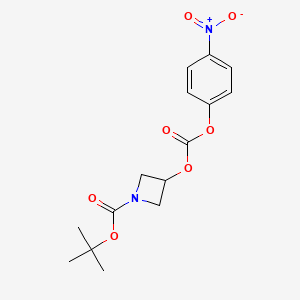
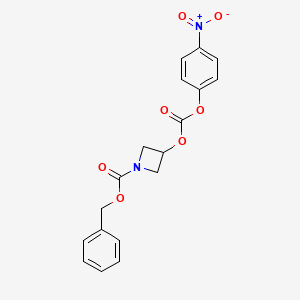
![[1-(Tetrahydro-pyran-2-yl)-1H-pyrazol-4-yloxy]-acetic acid](/img/structure/B8149124.png)

